molecular formula C128H205N45O39S2 B7910194 Atrial Natriuretic Peptide rat CAS No. 92047-08-0

Atrial Natriuretic Peptide rat

Cat. No.: B7910194
CAS No.: 92047-08-0
M. Wt: 3062.4 g/mol
InChI Key: QGFSVPWZEPKNDV-BRTFOEFASA-N
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Description

Atrial Natriuretic Peptide rat is a useful research compound. Its molecular formula is C128H205N45O39S2 and its molecular weight is 3062.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Role in Body Fluid Homeostasis : ANP, isolated from rat atrial muscle, is involved in diuresis, natriuresis, and reduction of blood pressure. It inhibits aldosterone biosynthesis and renal renin release, suggesting its critical role in fluid balance and blood pressure regulation (Ballermann & Brenner, 1986).

  • Regulation of Salt and Water Balance : ANP is vital for salt and water balance and blood pressure homeostasis. It also plays a role in the pathophysiology of hypertension and heart failure, and exerts cellular antiproliferative effects in the cardiovascular system (Rubattu & Volpe, 2001).

  • Structural Identification : The 28 amino acid structure of ANP has been identified from rat atrial muscle, elucidating its molecular basis for diuretic and natriuretic activities (Flynn, de Bold, & de Bold, 1983).

  • Central Role in Blood Pressure Control : Studies suggest a central role for rat ANP in genetic hypertension, possibly acting as mutual antagonists with angiotensin in brain areas controlling blood pressure and fluid regulation (Saavedra et al., 1986).

  • Secretion Response to Resting Tension : Rat atria secrete ANP in response to changes in resting tension, indicating its dynamic response to physiological conditions (Schiebinger & Linden, 1986).

  • Gene Regulation in Cardiac Conditions : ANP gene regulation in rat models of myocardial infarction and cardiac hypertrophy suggests its involvement in the cardiovascular response to stress and injury (Shimoike, Iwai, & Kinoshita, 1997).

  • Vascular Effects : ANP causes vasodilatation of blood vessels supplying the glomeruli and vasoconstriction of arterioles draining them in rat kidneys, influencing renal function (Marin-Grez, Fleming, & Steinhausen, 1986).

  • Receptor mRNA in Heart : The presence of natriuretic peptide receptor mRNAs in rat and human hearts suggests direct effects of ANP on cardiac function (Nunez, Dickson, & Brown, 1992).

  • Potential in Reducing Stroke Mortality : Gene delivery of ANP significantly reduces stroke mortality in Dahl salt-sensitive rats, indicating its potential therapeutic value in cerebrovascular disorders (Lin, Chao, & Chao, 1999).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C128H205N45O39S2/c1-10-64(7)99-121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)60-213-214-61-90(171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174)120(208)162-80(45-67-23-14-12-15-24-67)104(192)148-50-93(182)147-51-95(184)153-72(27-18-38-142-124(132)133)110(198)173-100(65(8)11-2)122(210)165-83(49-98(187)188)115(203)160-76(111(199)172-99)31-22-42-146-128(140)141/h12-17,23-26,32-35,62-66,71-90,99-100,174-179H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)/t64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFSVPWZEPKNDV-BRTFOEFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H205N45O39S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3062.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92047-08-0
Record name Cardiodilatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092047080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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